2-(3-Bromophenyl)-4'-cyanoacetophenone
Description
2-(3-Bromophenyl)-4'-cyanoacetophenone (C₁₅H₁₀BrNO) is a substituted acetophenone derivative featuring a bromine atom at the 3-position of the phenyl ring and a cyano group at the 4'-position of the acetophenone moiety. This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and materials science applications due to its electron-withdrawing substituents (cyano and bromo), which modulate reactivity in cross-coupling and nucleophilic substitution reactions .
Properties
IUPAC Name |
4-[2-(3-bromophenyl)acetyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-14-3-1-2-12(8-14)9-15(18)13-6-4-11(10-17)5-7-13/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVXLXHELFIZSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642310 | |
| Record name | 4-[(3-Bromophenyl)acetyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-13-9 | |
| Record name | 4-[(3-Bromophenyl)acetyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-4’-cyanoacetophenone typically involves a multi-step process. One common method starts with the bromination of acetophenone to form 3-bromoacetophenone. This intermediate is then subjected to a cyanation reaction to introduce the cyano group, resulting in the formation of 2-(3-Bromophenyl)-4’-cyanoacetophenone. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 2-(3-Bromophenyl)-4’-cyanoacetophenone may involve large-scale bromination and cyanation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-4’-cyanoacetophenone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromophenyl)-4’-cyanoacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-4’-cyanoacetophenone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(3-Bromophenyl)-4'-cyanoacetophenone with structurally related acetophenone derivatives, highlighting substituent effects on molecular properties and applications:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number | Key Applications |
|---|---|---|---|---|---|
| This compound | C₁₅H₁₀BrNO | 300.12 (calc.) | 3-Bromophenyl, 4'-cyano | N/A | Intermediate in synthesis, crystallography |
| 2-Bromo-4'-methoxyacetophenone | C₉H₉BrO₂ | 229.07 (calc.) | 2-Bromo, 4'-methoxy | 2632-13-5 | Lab intermediate, controlled synthesis |
| 2-(3-Cyanophenyl)-4'-iodoacetophenone | C₁₅H₁₀INO | 347.16 (calc.) | 3-Cyanophenyl, 4'-iodo | 898784-39-9 | Heavy-atom derivatization, medicinal chemistry |
| 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene | C₁₁H₁₅BrO₄ | 297.14 (calc.) | Bromo, dimethoxy, dimethoxymethyl | 70461-33-5 | Polymer precursors, agrochemicals |
Key Findings from Structural Comparisons :
Substituent Effects on Reactivity: The cyano group in this compound enhances electrophilicity at the ketone position, favoring nucleophilic additions compared to the electron-donating methoxy group in 2-Bromo-4'-methoxyacetophenone, which stabilizes aromatic rings via resonance . Bromine vs. Iodine: The iodo analog (898784-39-9) exhibits higher molecular weight and polarizability, making it superior for heavy-atom crystallography but less stable under thermal conditions compared to bromine-containing derivatives .
Applications in Synthesis: 2-Bromo-4'-methoxyacetophenone (2632-13-5) is restricted to controlled intermediate use due to its reactivity, whereas the cyano-bromo combination in the target compound allows for dual functionalization in Suzuki-Miyaura coupling reactions .
Thermal and Solubility Properties: Methoxy-substituted derivatives generally exhibit higher solubility in polar solvents (e.g., ethanol, DMSO) compared to cyano- or iodo-substituted analogs, which require non-polar solvents for crystallization .
Biological Activity
2-(3-Bromophenyl)-4'-cyanoacetophenone, a compound with the molecular formula CHBrNO, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article reviews the biological activities associated with this compound, focusing on its anticancer, antibacterial, and anti-inflammatory effects, supported by data tables and case studies.
- Molecular Structure : The compound features a bromophenyl group and a cyanoacetophenone moiety, contributing to its unique reactivity and biological interactions.
- CAS Number : 20099-89-2
- SMILES Notation : Cc1cc(cc(c1)Br)C(=O)C2=CC=CC(=C2)C#N
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its efficacy in inhibiting the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).
Table 1: Anticancer Efficacy of this compound
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| HCT-116 | 10.0 | Cell cycle arrest in the G1 phase |
The mechanism involves the activation of apoptotic pathways, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells .
Antibacterial Activity
Preliminary studies have also shown that this compound possesses antibacterial properties. It was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus.
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 50 | 20 |
| S. aureus | 40 | 22 |
These results suggest that the compound may serve as a potential lead for developing new antibacterial agents .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been explored in vitro. The compound was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
Table 3: Anti-inflammatory Effects
| Cytokine | Concentration (µM) | Inhibition (%) |
|---|---|---|
| TNF-α | 10 | 45 |
| IL-6 | 10 | 38 |
This suggests that the compound may modulate inflammatory responses, potentially offering therapeutic benefits for inflammatory diseases .
Case Studies
- Study on Anticancer Mechanisms : A systematic investigation into the mechanisms by which this compound induces apoptosis revealed that it triggers mitochondrial dysfunction leading to cytochrome c release and subsequent activation of caspases .
- Antibacterial Efficacy Assessment : In a comparative study against standard antibiotics, this compound showed comparable efficacy to ceftriaxone against resistant strains of bacteria, indicating its potential as an alternative treatment option .
Q & A
Basic: What are the recommended methods for synthesizing 2-(3-Bromophenyl)-4'-cyanoacetophenone, and how can its purity be characterized?
Methodological Answer:
Synthesis typically involves Friedel-Crafts acylation or condensation reactions using brominated phenyl precursors and cyanoacetophenone derivatives. For example, α,β-unsaturated ketone intermediates (similar to methods in ) can react with nitrile-containing reagents. Post-synthesis, purity is characterized via:
- Melting Point Analysis : Compare observed mp (92–96°C) with literature values .
- NMR Spectroscopy : Confirm structural integrity through H/C NMR peak assignments (e.g., cyano group at ~110–120 ppm in C NMR).
- HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm.
Advanced: How can single-crystal X-ray diffraction (SC-XRD) be optimized for determining the molecular structure of this compound?
Methodological Answer:
- Crystal Growth : Use slow evaporation of a saturated ethanol solution to obtain high-quality single crystals.
- Data Collection : Employ high-resolution detectors (e.g., CCD or DECTRIS Pilatus) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Refinement : Apply SHELXL for refinement, addressing potential twinning or disorder with the TWIN and PART commands . For macromolecular interfaces, use SHELXPRO to handle anisotropic displacement parameters .
Example Crystallographic Parameters (from analogous structures):
| Parameter | Value |
|---|---|
| Space Group | P/c |
| R-factor | <0.05 |
| Mean C-C Bond | 1.54 Å |
| Refinement Tool | SHELXL-2018/3 |
Advanced: How to resolve discrepancies between experimental and computational spectroscopic data (e.g., NMR chemical shifts)?
Methodological Answer:
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR shifts. Compare with experimental data to identify outliers.
- Solvent Effects : Account for solvent polarity in simulations (e.g., using the IEF-PCM model for DMSO-d).
- Crystal Packing : Use tools like CrystalExplorer to evaluate intermolecular interactions (e.g., π-π stacking) that may shift experimental signals .
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Dissolve crude product in hot ethanol and cool to 4°C for crystal formation. Repeat until mp stabilizes at 92–96°C .
- Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 v/v) as eluent. Monitor fractions via TLC (R ≈ 0.4).
- HPLC Prep : Apply C18 columns with acetonitrile/water gradients for high-purity isolation.
Advanced: What mechanistic insights exist for its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Bromine as Leaving Group : The 3-bromophenyl moiety undergoes Pd-catalyzed coupling (e.g., with aryl boronic acids). Optimize conditions using Pd(PPh) (2 mol%), KCO, and DMF/HO at 80°C.
- Monitoring Reaction : Use GC-MS to track intermediate formation (e.g., biphenyl derivatives) and F NMR (if fluorinated reagents are used) .
Advanced: How to address challenges in spectroscopic data reproducibility across different laboratories?
Methodological Answer:
- Standardized Protocols : Adopt identical solvent systems (e.g., CDCl for NMR) and calibration standards (e.g., TMS at 0 ppm).
- Interlab Comparisons : Share raw data (e.g., .FID files for NMR) to identify instrument-specific artifacts.
- Crystallographic Validation : Cross-reference SC-XRD bond lengths/angles with computational models to confirm structural consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
